molecular formula C14H21ClN2O B6343928 1-[4-(3-Chlorophenoxy)butyl]piperazine CAS No. 401805-09-2

1-[4-(3-Chlorophenoxy)butyl]piperazine

Cat. No.: B6343928
CAS No.: 401805-09-2
M. Wt: 268.78 g/mol
InChI Key: AKHJTGBZUAZSTP-UHFFFAOYSA-N
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Description

1-[4-(3-Chlorophenoxy)butyl]piperazine is a chemical compound with the molecular formula C14H21ClN2O. It is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals and chemical research

Preparation Methods

The synthesis of 1-[4-(3-Chlorophenoxy)butyl]piperazine involves several steps. One common method includes the reaction of 3-chlorophenol with 1,4-dibromobutane to form 1-(3-chlorophenoxy)-4-bromobutane. This intermediate is then reacted with piperazine to yield the final product . The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-[4-(3-Chlorophenoxy)butyl]piperazine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the chlorophenoxy group, converting it to a phenol derivative.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom in the chlorophenoxy group is replaced by other nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

1-[4-(3-Chlorophenoxy)butyl]piperazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

    Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic effects.

    Industry: The compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[4-(3-Chlorophenoxy)butyl]piperazine involves its interaction with specific molecular targets. In biological systems, it may bind to receptors or enzymes, modulating their activity. For example, it can interact with neurotransmitter receptors in the brain, affecting neuronal signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-[4-(3-Chlorophenoxy)butyl]piperazine can be compared with other similar compounds, such as:

    1-[4-(4-Chlorophenoxy)butyl]piperazine: This compound has a similar structure but with a chlorine atom at a different position on the phenoxy group. It may exhibit different reactivity and biological activity.

    1-[4-(3-Bromophenoxy)butyl]piperazine:

    1-[4-(3-Methoxyphenoxy)butyl]piperazine: The presence of a methoxy group instead of chlorine can significantly alter the compound’s properties and uses.

Properties

IUPAC Name

1-[4-(3-chlorophenoxy)butyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN2O/c15-13-4-3-5-14(12-13)18-11-2-1-8-17-9-6-16-7-10-17/h3-5,12,16H,1-2,6-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKHJTGBZUAZSTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCCCOC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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